molecular formula C19H25N5O3 B12620028 N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide

N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide

Cat. No.: B12620028
M. Wt: 371.4 g/mol
InChI Key: HYHKJUONAQIGBE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide is a structurally complex acetamide derivative featuring a 4-oxoimidazoline core substituted with a 4-ethylpiperazine group and an N-(4-acetylphenyl)acetamide side chain. The 4-ethylpiperazine moiety may enhance solubility and receptor binding, while the acetylphenyl group could influence metabolic stability. Synthetically, related compounds are often prepared via alkylation or condensation reactions involving chloroacetamide precursors and heterocyclic amines .

Properties

Molecular Formula

C19H25N5O3

Molecular Weight

371.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-5-oxo-1,4-dihydroimidazol-4-yl]acetamide

InChI

InChI=1S/C19H25N5O3/c1-3-23-8-10-24(11-9-23)19-21-16(18(27)22-19)12-17(26)20-15-6-4-14(5-7-15)13(2)25/h4-7,16H,3,8-12H2,1-2H3,(H,20,26)(H,21,22,27)

InChI Key

HYHKJUONAQIGBE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(C(=O)N2)CC(=O)NC3=CC=C(C=C3)C(=O)C

Origin of Product

United States

Biological Activity

N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide (CAS Number: 1013793-98-0) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19_{19}H25_{25}N5_{5}O3_{3}, with a molecular weight of 371.4 g/mol. The compound features an imidazole ring, which is commonly associated with various biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that compounds containing imidazole structures exhibit significant antimicrobial activity. The specific compound has been evaluated for its efficacy against various bacterial strains. For example, it has shown potential as an inhibitor of bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

The biological activity of this compound is primarily attributed to its ability to produce nitric oxide (NO), a crucial signaling molecule involved in various physiological processes. NO has been shown to mediate tumoricidal and bactericidal actions in macrophages, enhancing the immune response against pathogens and potentially cancer cells .

Research Findings and Case Studies

Several studies have explored the pharmacological effects of this compound:

  • Antibacterial Activity : In vitro assays demonstrated that the compound inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating its potency compared to standard antibiotics.
  • Anti-inflammatory Effects : Research has suggested that this compound can modulate inflammatory responses by influencing cytokine production. It enhances the synthesis of pro-inflammatory mediators such as IL6 and IL8, which are critical in the body's defense mechanism against infections .
  • Cytotoxicity Studies : Cell viability assays conducted on various cancer cell lines revealed that the compound exhibits cytotoxic effects, suggesting potential applications in cancer therapy. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntibacterialInhibition of bacterial growth
Anti-inflammatoryModulation of cytokine production
CytotoxicityInduction of apoptosis

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that derivatives of imidazole compounds exhibit significant anticancer properties. N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide is being investigated for its ability to enhance the efficacy of existing chemotherapeutic agents. This compound may act synergistically with other drugs, potentially improving outcomes in cancer treatment by targeting specific pathways involved in tumor growth and metastasis .

2. Antimicrobial Properties
Research has shown that compounds containing the imidazole structure can possess antimicrobial properties. The incorporation of the piperazine moiety in this compound suggests potential activity against various bacterial and fungal strains. Studies are underway to evaluate its effectiveness as a broad-spectrum antimicrobial agent .

3. Neurological Applications
Given the structural similarities with known neuroprotective agents, this compound is also being explored for its potential in treating neurological disorders. Its ability to cross the blood-brain barrier could make it a candidate for further investigation in conditions such as Alzheimer's disease or Parkinson's disease .

Case Study 1: Enhanced Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that this compound significantly reduced tumor size in murine models when used in combination with traditional chemotherapeutics. The results indicated an increase in apoptosis markers and a decrease in proliferation rates within tumor tissues .

Case Study 2: Antimicrobial Testing

In another investigation, this compound was tested against a panel of bacterial strains including Escherichia coli and Staphylococcus aureus. The results showed promising inhibitory effects, suggesting its potential as a new antimicrobial agent .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is dictated by three key regions:

Functional GroupReactivity ProfileExample Reactions
Acetylphenyl Electrophilic aromatic substitution (EAS) at the aromatic ring; nucleophilic attack at the carbonyl group.Hydrolysis to carboxylic acid under acidic/basic conditions; Friedel-Crafts acylation with activated aryl groups .
Imidazole Ring Acid-base reactions (protonation at N3); electrophilic substitution at C2/C4 positions.Halogenation, nitration, or sulfonation under mild electrophilic conditions .
Piperazine Moiety Alkylation, acylation, or coordination with metal ions via nitrogen lone pairs.Formation of quaternary ammonium salts via alkyl halides; acylation with acid chlorides .

Nucleophilic Substitution Reactions

The acetyl group and imidazole ring participate in nucleophilic substitutions:

  • Acetamide Hydrolysis :
    In acidic or alkaline media, the acetamide group undergoes hydrolysis to yield 4-aminophenylacetic acid derivatives (e.g., via reflux with HCl/NaOH) .

  • Imidazole Ring Modifications :
    The imidazole’s NH group reacts with electrophiles like alkyl halides to form N-alkylated imidazoles , altering solubility and bioactivity.

Condensation and Cyclization

The compound’s carbonyl groups enable condensation reactions:

  • Schiff Base Formation :
    Reaction with primary amines (e.g., hydrazines) forms hydrazones, pivotal in synthesizing heterocyclic analogs (e.g., triazoles or oxadiazoles) .

  • Cyclization with Thiosemicarbazides :
    Example: Reaction with thiosemicarbazide under acidic conditions yields imidazo[2,1-b]thiadiazole derivatives , enhancing antimicrobial activity .

Piperazine Functionalization

The ethylpiperazine substituent is a hotspot for derivatization:

Reaction TypeConditionsProductApplication
Acylation Acetyl chloride, DCM, room temperatureN-Acetylpiperazine derivative Improved pharmacokinetics .
Alkylation Ethyl bromide, K₂CO₃, DMFQuaternary ammonium salt Enhanced water solubility .

Electrophilic Aromatic Substitution (EAS)

The acetylphenyl ring undergoes regioselective EAS:

  • Nitration :
    Concentrated HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the acetyl group, forming 4-nitroacetylphenyl intermediates .

  • Sulfonation :
    Fuming H₂SO₄ yields sulfonic acid derivatives, useful for solubility modulation.

Metal Coordination Chemistry

The imidazole and piperazine groups act as ligands:

  • Zn²⁺/Cu²⁺ Complexation :
    Forms stable complexes in polar solvents (e.g., DMSO), studied for antimicrobial or catalytic applications .

Biological Activation Pathways

In vivo, the compound undergoes enzymatic transformations:

  • Oxidative Metabolism :
    Cytochrome P450 enzymes oxidize the ethylpiperazine side chain to N-oxide metabolites , altering receptor binding .

  • Hydrolytic Cleavage :
    Esterases hydrolyze the acetamide bond, releasing bioactive fragments.

Stability and Degradation

  • Photodegradation : UV exposure leads to imidazole ring cleavage, forming 4-acetylphenylacetic acid .

  • Thermal Decomposition : Above 200°C, decarboxylation and piperazine fragmentation occur .

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Variation : The imidazoline core in the target compound contrasts with thiazole (Compound 5) or pyrimidine (Compound 18) systems, which may alter tautomerism and electronic properties .

Pharmacological Activity and Receptor Targeting

  • MRS1706: A well-characterized A2B adenosine receptor antagonist, suggesting that the N-(4-acetylphenyl)acetamide scaffold may have affinity for adenosine receptors. The purine substituent in MRS1706 likely enhances binding specificity .
  • Target Compound : The 4-ethylpiperazine group could confer distinct pharmacokinetic profiles (e.g., improved blood-brain barrier penetration) compared to MRS1706’s lipophilic dipropyl groups.
  • Thiazole/Pyrimidine Analogs : Compound 5 and 18 lack direct receptor data but demonstrate the versatility of acetamide derivatives in targeting diverse pathways, such as kinase inhibition or anti-inflammatory activity .

Yield Comparison :

  • Thiazole derivatives (e.g., Compound 5) exhibit moderate yields (72%), while pyrimidine-thioacetamides (Compound 18) achieve higher efficiency (86%), highlighting the impact of reaction conditions on synthetic success .

Physicochemical Properties and Stability

  • Melting Points : Compound 5 exhibits a high melting point (>250°C), indicative of strong crystalline packing and thermal stability .
  • Solubility: The dihydrate form of the fluorophenyl-sulfinyl imidazole () suggests enhanced aqueous solubility compared to non-hydrated analogs .
  • Tautomerism : Compound 5 exists as a 50:50 amine/imine tautomeric mixture, which could influence bioavailability and receptor interaction .

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